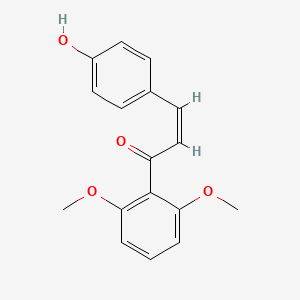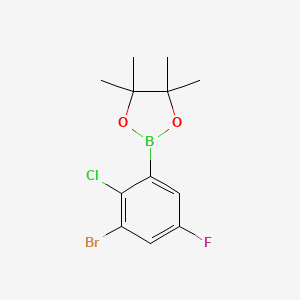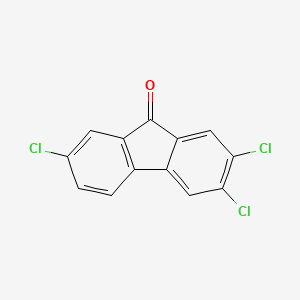
(2-Fluoro-5-methoxy-3-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-5-methoxy-3-methylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility in various chemical reactions. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2-Fluoro-5-methoxy-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out under mild conditions, with the presence of a base such as potassium acetate to facilitate the formation of the boronic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-5-methoxy-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This reaction involves the alkylation of aromatic compounds using the boronic acid as a reactant.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium acetate, used to facilitate the formation of boronic acids.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura cross-coupling and alkylated aromatic compounds in the case of Friedel-Crafts alkylation .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Fluoro-5-methoxy-3-methylphenyl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound is used in the development of new drugs. Its ability to form stable carbon-carbon bonds makes it a valuable tool in medicinal chemistry for the synthesis of biologically active molecules .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
Mecanismo De Acción
The mechanism of action of (2-Fluoro-5-methoxy-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 5-Fluoro-2-methylphenylboronic acid
- 5-Fluoro-2-methoxyphenylboronic acid
- 2-Methoxy-5-methylphenylboronic acid
Uniqueness
(2-Fluoro-5-methoxy-3-methylphenyl)boronic acid is unique due to the presence of both fluorine and methoxy groups on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H10BFO3 |
|---|---|
Peso molecular |
183.97 g/mol |
Nombre IUPAC |
(2-fluoro-5-methoxy-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4,11-12H,1-2H3 |
Clave InChI |
USQBDTRELSTOHZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1F)C)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)


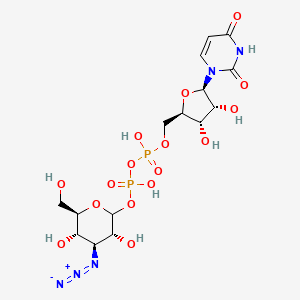
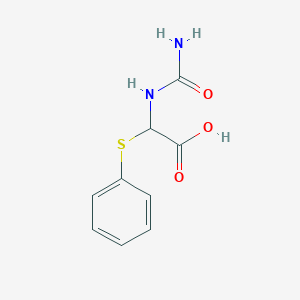

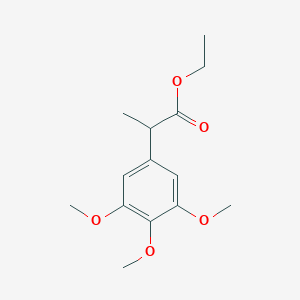

![1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759474.png)

